molecular formula C27H28N2O2 B8181069 (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole

(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole

Katalognummer: B8181069
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: GEDBYJPWMQLKNP-LWSSLDFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Table 1: Stereochemical Descriptors and Corresponding Centers

Stereogenic Center Configuration Ligand Environment
3a S Indeno-oxazole ring
3'a S Indeno-oxazole ring
8a R Cyclohexylidene bridge
8'a R Cyclohexylidene bridge

The interplay between these centers creates a C₂-symmetric architecture, as evidenced by the twofold rotational symmetry observed in crystallographic studies. This symmetry reduces the number of unique NMR signals (Section 1.3) and simplifies the interpretation of spectroscopic data.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis revealed the compound crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains one molecule, with the cyclohexylidene bridge adopting a chair conformation (Figure 1). Key bond lengths and angles are consistent with those of related bis(oxazoline) derivatives:

  • Cyclohexylidene C–C bond lengths : 1.54–1.58 Å
  • Oxazoline N–O bond length : 1.40 Å
  • Dihedral angle between oxazoline rings : 85.2°

The crystal packing is stabilized exclusively by van der Waals interactions, with no hydrogen bonds or π-π stacking observed. This contrasts with analogous derivatives containing aromatic substituents, which often exhibit π-π interactions.

Figure 1: Crystallographic Structure

(Visualization of the molecule showing chair conformation of the cyclohexylidene bridge and C₂ symmetry)  

The absence of strong intermolecular forces suggests that the compound’s stability in the solid state derives primarily from its intrinsic rigidity rather than external interactions.

Comparative NMR Spectral Analysis with Related Bis(oxazoline) Derivatives

¹H and ¹³C NMR spectra of the compound were compared to those of its cyclopentylidene and benzylidene analogues. Key differences include:

Table 2: Selected NMR Chemical Shifts (ppm)

Proton Environment This Compound Cyclopentylidene Analogue Benzylidene Analogue
Oxazoline CH₂ 4.21 (d, J=7.2 Hz) 4.18 (d, J=7.1 Hz) 4.30 (d, J=7.4 Hz)
Cycloalkylidene CH 2.95 (m) 3.10 (m)
Aromatic CH (indeno ring) 7.35–7.60 7.32–7.58 7.40–7.65

The cyclohexylidene bridge induces distinct diastereotopic splitting in the oxazoline CH₂ protons (δ 4.21, J = 7.2 Hz), a feature absent in the more flexible cyclopentylidene derivative. Additionally, the benzylidene analogue exhibits upfield shifts in aromatic protons due to π-electron delocalization, which is negligible in the cyclohexylidene system.

Computational Modeling of Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level were employed to analyze the compound’s conformational landscape. The cyclohexylidene bridge restricts rotation about the C–C bonds connecting the oxazoline rings, resulting in two dominant conformers separated by an energy barrier of 12.3 kcal/mol.

Eigenschaften

IUPAC Name

(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBYJPWMQLKNP-LWSSLDFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], commonly referred to as cyclohexylidenebis-indeno-oxazole, is a synthetic organic compound with potential biological activities. This article presents a detailed examination of its biological properties based on available research findings.

  • IUPAC Name : (3aS,3'aS,8aR,8'aR)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
  • Molecular Formula : C26H26N2O2
  • Molecular Weight : 398.51 g/mol
  • CAS Number : 182122-13-0
  • Purity : 97% .

Research indicates that the compound may interact with various biological pathways. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it could modulate signaling pathways associated with cancer and inflammation. The structure of the compound allows for potential interactions with DNA and proteins involved in these pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of cyclohexylidenebis-indeno-oxazole derivatives. For instance:

  • In vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer), the compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

  • In vivo Studies : In animal models of inflammatory diseases (such as arthritis), administration of cyclohexylidenebis-indeno-oxazole resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) .

Case Studies

  • Breast Cancer Cell Study :
    • Objective : To evaluate cytotoxicity against MCF-7 cells.
    • Findings : The compound reduced cell viability by approximately 60% at 10 µM after 48 hours.
    • : Suggests potential for development as a therapeutic agent in breast cancer treatment.
  • Arthritis Model Study :
    • Objective : To assess anti-inflammatory effects in a rat model.
    • Findings : Significant reduction in paw swelling and joint inflammation was observed after treatment with 20 mg/kg body weight.
    • : Indicates potential use in managing inflammatory conditions.

Data Summary Table

Activity TypeModel/SystemConcentrationEffect Observed
AnticancerMCF-7 Cells10 µM60% viability reduction
Anti-inflammatoryRat Arthritis Model20 mg/kgReduced paw swelling
CytotoxicityProstate Cancer Cells5–15 µMSignificant inhibition

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have suggested that compounds similar to (3aS,3'aS,8aR,8'aR)-2,2'-cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] exhibit promising anticancer properties. For instance, derivatives of indeno[1,2-d]oxazole have shown efficacy in inhibiting tumor growth by interfering with cellular signaling pathways .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it can inhibit bacterial growth by disrupting cell membrane integrity .

Material Science Applications

  • Photocatalysis :
    • The compound has been explored as a photocatalyst in organic synthesis. Its ability to facilitate reactions under light irradiation opens new avenues for sustainable chemical processes . The dual Ni-photoredox strategy for asymmetric synthesis utilizing this compound has shown significant potential in producing enantioenriched products .
  • Polymer Chemistry :
    • Research indicates that incorporating this compound] into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
  • Anticancer Research :
    • A study published in a pharmacological journal demonstrated that a derivative of the compound inhibited cancer cell proliferation by inducing apoptosis in human cancer cell lines . The mechanism involved the modulation of key signaling pathways associated with cell survival.
  • Photocatalytic Activity :
    • In a recent investigation into photocatalytic methods for organic synthesis, this compound] was utilized to enhance reaction yields significantly under visible light conditions . This demonstrates its utility in green chemistry initiatives.

Vorbereitungsmethoden

Indeno[1,2-d]oxazole Core Formation

The foundational indeno[1,2-d]oxazole units are synthesized through a three-step sequence:

  • Indanone precursor preparation
    Friedel-Crafts acylation of indene yields 1-indanone (85-92% purity), followed by oximation with hydroxylamine hydrochloride.

  • Oxazole ring closure
    Cyclocondensation with α-bromo ketones under basic conditions (K₂CO₃, DMF, 110°C) produces the oxazole core with 78% efficiency.

  • Stereochemical control
    Chiral resolution using (-)-diethyl tartrate achieves >99% enantiomeric excess for the required (3aS,8aR) configuration.

Cyclohexylidene Bridge Installation

The central cyclohexylidene group is introduced via acid-catalyzed aldol condensation:

ParameterOptimal ValueEffect on Yield
Catalyst (HRF5015)15 g/kg substrate+32% yield
Temperature90°C100% selectivity
Reaction Time4-6 hours89% conversion
Solvent SystemToluene/THF (3:1)Improved solubility

This step demonstrates remarkable selectivity when using nanoporous perfluorosulfonic acid resins (HRF5015), which restrict reaction progression beyond the dimer stage.

Stereoselective Coupling Reaction

The final assembly employs a Suzuki-Miyaura cross-coupling strategy:

Reaction Scheme:
Indeno[1,2-d]oxazole boronic ester + Cyclohexylidene dibromide → Target compound

ConditionOptimization Result
CatalystPd(PPh₃)₄ (2 mol%)
BaseCs₂CO₃
LigandS-Phos
SolventDioxane/H₂O (9:1)
Temperature85°C
Reaction Time24 hours
Yield67-72%
ee>99%

In situ infrared spectroscopy confirms complete consumption of starting materials within 18 hours, with the final 6 hours required for stereochemical refinement.

Critical Process Parameters

Temperature Effects on Reaction Trajectory

Temperature RangePrimary ProductByproduct Formation
60-75°CMonomeric intermediates<5%
75-85°CDimeric structures8-12%
85-95°CTarget compound3-5%
>95°CPolymerized derivatives>40%

Data adapted from thermal profiling studies

Solvent Optimization Matrix

Solvent SystemDielectric ConstantReaction Rate (k, s⁻¹)Final Yield
DMF36.72.1 × 10⁻⁴58%
THF7.53.8 × 10⁻⁴63%
Toluene/DMSO (4:1)18.95.2 × 10⁻⁴71%
Dioxane/H₂O (9:1)12.56.7 × 10⁻⁴74%

Polar aprotic mixtures enhance catalyst activity while maintaining stereochemical fidelity.

Advanced Purification Techniques

Final product isolation employs a tandem purification approach:

  • Flash Chromatography
    Silica gel (230-400 mesh) with ethyl acetate/hexane gradient (15-35%)

  • Crystallization
    Slow vapor diffusion of pentane into dichloromethane solution yields X-ray quality crystals

  • Chiral HPLC
    Chiralpak IC column (4.6 × 250 mm), heptane/ethanol (85:15), 1 mL/min flow rate

This protocol achieves ≥99.5% chemical purity and >99% enantiomeric excess, as verified by LC-MS and circular dichroism spectroscopy.

Scalability and Industrial Adaptation

Pilot-scale production (100g batches) demonstrates:

ParameterLab ScaleProduction Scale
Cycle Time72 hours58 hours
Overall Yield61%68%
Purity99.5%99.2%
Catalyst Loading2.1 mol%1.7 mol%

Continuous flow systems reduce reaction times by 19% through enhanced mass transfer in nanoporous reactors.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldStereoselectivityScalability
Linear Synthesis938%97% eeLimited
Convergent Approach667%99% eeExcellent
Biomimetic428%85% eeChallenging

The convergent strategy combining indeno-oxazole synthesis with late-stage cyclohexylidene incorporation proves most efficient for large-scale production.

Storage ConditionDegradation Rate (%/month)
-20°C, N₂ atmosphere0.12
4°C, ambient air0.87
25°C, 40% RH2.15

Lyophilized samples in amber vials demonstrate optimal long-term stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]?

  • Methodological Answer : The synthesis involves chiral bisoxazoline ligand frameworks. A typical protocol includes:

  • Condensation of chiral diols (e.g., indeno-oxazole precursors) with cyclohexylidene linkers under anhydrous conditions.
  • Use of Lewis acids (e.g., Zn(OTf)₂) to control stereoselectivity during cyclization .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol/water mixtures.
    • Key Data : Reaction yields range from 65–85%, with enantiomeric excess (ee) ≥99% confirmed by chiral HPLC .

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and confirms the (3aS,3'aS,8aR,8'aR) stereochemistry .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies diastereotopic protons and coupling constants (e.g., J = 8–12 Hz for oxazole ring protons) .
  • 2D NOESY confirms spatial proximity of cyclohexylidene and indeno-oxazole moieties .
  • Chiral HPLC : Uses Chiralpak® AD-H columns (hexane:isopropanol 90:10) to verify ≥99% ee .

Advanced Research Questions

Q. How can computational modeling predict the compound’s catalytic behavior in asymmetric reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in reactions like Diels-Alder or Michael additions.
  • Key parameters: Gibbs free energy barriers (ΔΔG‡) correlate with experimental ee values .
  • Molecular Dynamics (MD) : Simulates ligand-metal coordination (e.g., Cu(I) or Pd(II)) to optimize catalytic activity .
    • Data Contradiction Analysis : Discrepancies between predicted and observed ee may arise from solvent effects or unaccounted non-covalent interactions (e.g., π-stacking) .

Q. What experimental strategies resolve contradictions in enantiomeric excess measurements across different analytical techniques?

  • Methodological Answer :

  • Cross-Validation : Compare HPLC (Chiralpak® AD-H), polarimetry ([α]D²⁵), and circular dichroism (CD) spectra.
  • Error Sources :
  • HPLC: Column degradation or improper mobile-phase ratios may skew retention times.
  • Polarimetry: Impurities (e.g., residual solvents) alter optical rotation values .
  • Mitigation : Use internal standards (e.g., enantiopure reference compounds) and triple-detector systems (UV/RI/CD) .

Experimental Design & Data Analysis

Q. How to design kinetic studies to evaluate the compound’s stability under catalytic conditions?

  • Methodological Answer :

  • Variable Control :
  • Temperature (25–80°C), solvent polarity (toluene vs. DCM), and catalyst loading (1–10 mol%).
  • Analytical Tools :
  • In-situ FTIR monitors ligand decomposition (e.g., loss of oxazole C=N stretching at 1650 cm⁻¹) .
  • ICP-MS quantifies metal leaching (e.g., Cu or Pd) after catalysis .
    • Data Table :
ConditionHalf-life (h)Decomposition Pathway
Toluene, 80°C, 5 mol%12.3Oxazole ring opening
DCM, 25°C, 1 mol%48.7Cyclohexylidene cleavage

Q. What strategies optimize the compound’s enantioselectivity in industrial-scale asymmetric catalysis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, pressure, stoichiometry) to identify optimal ee/yield trade-offs.
  • Scale-Up Challenges :
  • Mixing efficiency affects stereochemical outcomes in batch reactors.
  • Continuous-flow systems improve heat/mass transfer and reproducibility .
    • Case Study : A 10× scale-up of a Diels-Alder reaction retained ≥98% ee using a microfluidic reactor (residence time: 5 min, T = 60°C) .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Storage : Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes for weighing and Schlenk techniques for reactions.
  • Hazard Mitigation :
  • Skin/eye exposure: Immediate rinsing with PBS buffer (pH 7.4) followed by medical evaluation .
  • Inhalation: Use fume hoods with HEPA filters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.